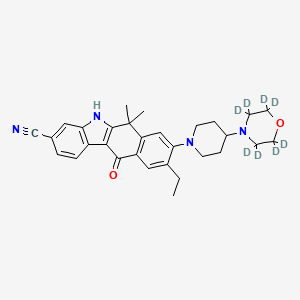

Alectinib-d8

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C30H34N4O2 |

|---|---|

分子量 |

490.7 g/mol |

IUPAC 名称 |

9-ethyl-6,6-dimethyl-8-[4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)piperidin-1-yl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile |

InChI |

InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3/i11D2,12D2,13D2,14D2 |

InChI 键 |

KDGFLJKFZUIJMX-FUEQIQQISA-N |

手性 SMILES |

[2H]C1(C(OC(C(N1C2CCN(CC2)C3=CC4=C(C=C3CC)C(=O)C5=C(C4(C)C)NC6=C5C=CC(=C6)C#N)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

规范 SMILES |

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C |

产品来源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Alectinib-d8 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of Alectinib-d8, a deuterated internal standard of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. This document outlines the mechanism of action of Alectinib, a plausible synthetic route for its deuterated analog, purification methodologies, and analytical characterization. The information presented herein is intended to support researchers and scientists in the laboratory setting.

Introduction to Alectinib and the Role of this compound

Alectinib is a potent and highly selective second-generation inhibitor of anaplastic lymphoma kinase (ALK) tyrosine kinase.[1] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with ALK gene rearrangements.[2] Alectinib functions by blocking the phosphorylation of ALK and the subsequent activation of downstream signaling pathways, such as STAT3 and AKT, which are crucial for tumor cell proliferation and survival.[1]

This compound is the deuterium-labeled version of Alectinib, where eight hydrogen atoms on the morpholine ring are replaced with deuterium.[3] This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), used in pharmacokinetic and drug metabolism studies.[4][5] The increased mass of this compound allows for its clear differentiation from the non-labeled drug in mass spectrometric analysis, ensuring accurate quantification.[4]

Mechanism of Action: Alectinib's Inhibition of the ALK Signaling Pathway

In certain types of NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, most commonly EML4, creating an oncogenic EML4-ALK fusion protein. This fusion protein is constitutively active, meaning it continuously signals for cell growth and division, leading to tumor formation.

Alectinib exerts its therapeutic effect by binding to the ATP-pocket of the ALK tyrosine kinase domain, preventing the phosphorylation and activation of the receptor.[6] This inhibition blocks the downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival.[6] By disrupting these pathways, Alectinib effectively suppresses the growth of ALK-positive cancer cells and induces apoptosis (programmed cell death).[6]

Synthesis of this compound

The synthesis of this compound follows a multi-step route analogous to the synthesis of Alectinib, with the key difference being the introduction of a deuterated morpholine moiety. A plausible synthetic approach involves the preparation of a deuterated morpholinopiperidine side chain, which is then coupled to a brominated carbazole core.

The overall synthetic workflow can be visualized as follows:

Experimental Protocol: Synthesis of 4-(morpholin-d8-yl)piperidine

This protocol describes a representative method for the synthesis of the key deuterated intermediate.

-

Reductive Amination: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add morpholine-d8 (1.1 eq) and sodium triacetoxyborohydride (1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(morpholin-d8-yl)piperidine.

-

Deprotection: Dissolve the purified N-Boc-4-(morpholin-d8-yl)piperidine in a solution of hydrochloric acid in 1,4-dioxane (4 M).

-

Isolation: Stir the mixture at room temperature for 2-4 hours. Concentrate the solvent under reduced pressure to yield 4-(morpholin-d8-yl)piperidine hydrochloride as a solid. Neutralize with a suitable base to obtain the free amine before use in the next step.

Experimental Protocol: Synthesis of this compound

This protocol outlines the final coupling step to yield this compound.

-

Reaction Setup: In a reaction vessel, combine 9-bromo-6,6-dimethyl-8-ethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (1.0 eq), 4-(morpholin-d8-yl)piperidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., sodium tert-butoxide, 1.5 eq).

-

Solvent: Add anhydrous toluene or dioxane to the vessel.

-

Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite. Wash the celite pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude this compound.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, by-products, and residual catalyst. A multi-step purification process is typically employed.

Experimental Protocol: Purification

-

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient elution system of methanol in dichloromethane (e.g., 0% to 5% methanol).

-

Procedure: Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the silica gel column. Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC.

-

-

Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to yield a solid.

-

Crystallization:

-

Solvent System: A mixture of ethanol and water or isopropanol and heptane can be effective.

-

Procedure: Dissolve the solid from the previous step in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

-

Isolation and Drying: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum to obtain pure this compound.

Analytical Data and Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques. The following table summarizes the expected analytical data. Please note that the yield and purity values are illustrative and will vary depending on the specific reaction and purification conditions.

| Parameter | Method | Expected Result |

| Identity | ||

| Molecular Weight | Mass Spectrometry (MS) | 490.67 g/mol [3] |

| Structure | ¹H and ¹³C NMR Spectroscopy | Spectra consistent with the structure of this compound, showing the absence of signals corresponding to the deuterated positions on the morpholine ring. |

| Purity | ||

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >98%[7] |

| Isotopic Purity | Mass Spectrometry (MS) | >98% Deuterium incorporation |

| Physical Properties | ||

| Appearance | Visual Inspection | Off-white to yellow solid |

| Illustrative Yield | ||

| Overall Yield | Gravimetric Analysis | 40-60% (Illustrative) |

Conclusion

This technical guide provides a comprehensive overview of the synthesis and purification of this compound for laboratory use. The outlined protocols for synthesis and purification, along with the analytical characterization data, serve as a valuable resource for researchers and scientists. The successful synthesis of high-purity this compound is essential for its application as a reliable internal standard in bioanalytical studies, contributing to the accurate and precise quantification of Alectinib in various biological matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. Alectinib in Resected ALK-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alectinib D8 | CAS No- 1256585-15-5 | Simson Pharma Limited [simsonpharma.com]

- 4. pure.eur.nl [pure.eur.nl]

- 5. researchgate.net [researchgate.net]

- 6. WO2009154754A2 - Synthesis of deuterated morpholine derivatives - Google Patents [patents.google.com]

- 7. This compound | CAS 1256585-15-5 | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to Alectinib-d8: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Alectinib-d8, a deuterated analog of the potent anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key biological and analytical processes.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Alectinib, where eight hydrogen atoms on the morpholine ring have been replaced with deuterium. This selective deuteration makes it a valuable tool in pharmacokinetic (PK) and metabolic studies, often used as an internal standard in mass spectrometry-based bioanalysis.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Name | 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl-d8)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile | |

| Molecular Formula | C₃₀H₂₆D₈N₄O₂ | |

| Molecular Weight | 490.67 g/mol | |

| CAS Number | 1256585-15-5 | |

| Appearance | White to Off-White Solid | |

| Melting Point | >265°C (with decomposition) | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| Purity | >95% (by HPLC) | |

| Storage | Store at 2-8°C |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of Alectinib and its deuterated analog. While specific synthesis protocols for this compound are proprietary, the following represents a plausible route based on published methods for Alectinib, adapted for the incorporation of the deuterated morpholine moiety.

Synthesis of this compound

The synthesis of this compound would likely follow a multi-step pathway similar to that of Alectinib, with the key difference being the use of a deuterated morpholine precursor. A general synthetic scheme is outlined below.

Detailed Steps:

-

Boronation and Suzuki Coupling: 6-bromo-3,4-dihydro-2-naphthalenone undergoes a borylation reaction, followed by a Suzuki coupling with bromoethane to introduce the ethyl group.

-

Dimethylation and Bromination: The resulting intermediate is dimethylated at the alpha-position to the ketone, followed by bromination at the aromatic ring.

-

Substitution with Deuterated Morpholine: The key step for introducing the deuterium label involves the substitution of the bromine atom with 4-(piperidin-4-yl)morpholine-d8.

-

Cyclization and Oxidation: The subsequent intermediate undergoes a Fischer indole synthesis-type cyclization with 3-cyanophenylhydrazine, followed by oxidation to yield the final this compound molecule.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity of this compound is typically assessed using RP-HPLC. A validated method for the analysis of Alectinib can be adapted for its deuterated analog.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate) is commonly used.

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

Detection Wavelength: UV detection at a wavelength where Alectinib shows maximum absorbance.

-

Injection Volume: Typically 10-20 µL.

Method Validation:

The analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Biological Context: Alectinib's Mechanism of Action

Alectinib is a highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein that drives tumor growth. This compound, being structurally and functionally similar to Alectinib, is expected to inhibit the same signaling pathways.

ALK Signaling Pathway

The diagram below illustrates the ALK signaling pathway and the point of inhibition by Alectinib.

Alectinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, including:

-

PI3K/AKT Pathway: Crucial for cell survival and proliferation.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Involved in cell growth and differentiation.

-

JAK/STAT Pathway: Regulates gene expression involved in cell survival and proliferation.

By blocking these pathways, Alectinib effectively inhibits the growth and induces apoptosis in ALK-driven tumor cells.

Application in Pharmacokinetic Studies

The primary application of this compound is in pharmacokinetic (PK) studies, where it serves as an internal standard for the quantification of Alectinib in biological matrices like plasma or serum. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry as it corrects for variability in sample preparation and instrument response.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for a pharmacokinetic study using this compound as an internal standard for the analysis of Alectinib in plasma samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow Description:

-

Sample Collection: Plasma samples are collected from subjects at various time points after administration of Alectinib.

-

Internal Standard Spiking: A known amount of this compound is added to each plasma sample.

-

Sample Extraction: Proteins are removed from the plasma, and the analytes (Alectinib and this compound) are extracted.

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The liquid chromatography (LC) separates the analytes from other matrix components. The tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions for both Alectinib and this compound.

-

Quantification: The concentration of Alectinib in the original sample is determined by calculating the ratio of the peak area of Alectinib to the peak area of the internal standard (this compound).

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion

This compound is an indispensable tool for the precise and accurate quantification of Alectinib in biological samples. Its physical and chemical properties are well-characterized, and its application in pharmacokinetic studies is crucial for understanding the absorption, distribution, metabolism, and excretion of this important anti-cancer drug. The detailed protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with Alectinib and its deuterated analog.

Alectinib-d8: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Alectinib-d8. The information presented is crucial for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings. The data and protocols are synthesized from publicly available technical data sheets and scientific literature. While much of the detailed stability data pertains to the parent compound, Alectinib, the underlying chemical stability is expected to be comparable for its deuterated analog, this compound, as deuteration primarily influences metabolic pathways rather than inherent chemical reactivity.

Storage and Handling Recommendations

Proper storage and handling are paramount to maintain the quality and stability of this compound. The following conditions are recommended based on information from various suppliers.

Storage Conditions

This compound is typically supplied as a solid. For long-term storage, the following conditions are advised:

| Condition | Temperature | Notes |

| Long-term Storage | -20°C | Recommended for maintaining stability over extended periods. |

| Short-term Storage | 2-8°C (Refrigerator) | Suitable for short-term use and working solutions.[1] |

| Shipping | Ambient Temperature | The compound is generally stable for the duration of shipping at room temperature. |

It is crucial to consult the Certificate of Analysis (CoA) provided by the specific supplier for their recommended storage conditions.

Handling

When handling this compound, standard laboratory safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handling should be performed in a well-ventilated area.[2][3]

Stability Profile

The stability of Alectinib has been investigated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies provide valuable insights into the potential degradation pathways and the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following table summarizes the degradation of Alectinib under different stress conditions.

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 80°C | ~10.5% | This is a representative value; actual degradation can vary. |

| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | ~8.7% | This is a representative value; actual degradation can vary. |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | ~15.2% | Alectinib is particularly susceptible to oxidative stress.[4][5] |

| Thermal Degradation | Solid State | 48 hours | 105°C | ~5.4% | This is a representative value; actual degradation can vary. |

| Photolytic Degradation | UV Light (254 nm) | 24 hours | Room Temp | ~7.8% | This is a representative value; actual degradation can vary. |

Note: The degradation percentages are illustrative and can vary based on the specific experimental conditions.

Solution Stability

Solutions of Alectinib should ideally be prepared fresh for each use. If storage is necessary, they should be kept at 2-8°C for short periods. Long-term storage of solutions is generally not recommended due to the potential for degradation.

Experimental Protocols

This section outlines a general protocol for a forced degradation study of Alectinib, which can be adapted for this compound.

Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Solutions: Dilute the stock solution with the appropriate solvent to obtain working solutions of the desired concentrations for the degradation studies.

Forced Degradation Protocol

-

Acidic Hydrolysis: Mix equal volumes of the this compound working solution and 0.1 M hydrochloric acid. Incubate the mixture at 80°C for 24 hours. After incubation, neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.

-

Alkaline Hydrolysis: Mix equal volumes of the this compound working solution and 0.1 M sodium hydroxide. Incubate the mixture at 80°C for 24 hours. After incubation, neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.

-

Oxidative Degradation: Mix equal volumes of the this compound working solution and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid this compound powder to a temperature of 105°C in a hot air oven for 48 hours. Subsequently, dissolve the powder in a suitable solvent for analysis.

-

Photolytic Degradation: Expose the this compound working solution to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark under the same conditions.

Analytical Method

The extent of degradation is typically quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method with UV or mass spectrometric detection.[6] The method should be validated to ensure it can separate the parent compound from its degradation products.

Visualizations

The following diagrams illustrate key aspects of Alectinib's mechanism of action and a typical experimental workflow.

Alectinib Signaling Pathway

Alectinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[6][7] In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This fusion protein drives tumor cell proliferation and survival through downstream signaling pathways such as the STAT3, PI3K/AKT, and MAPK pathways. Alectinib competitively binds to the ATP-binding site of the ALK tyrosine kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling.[6][7][8]

Caption: Alectinib's mechanism of action in inhibiting the ALK signaling pathway.

Experimental Workflow for Stability Analysis

The following diagram outlines a typical workflow for assessing the stability of this compound.

Caption: A generalized workflow for conducting forced degradation studies of this compound.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. jpionline.org [jpionline.org]

- 7. tandfonline.com [tandfonline.com]

- 8. zenodo.org [zenodo.org]

Commercial Suppliers and Technical Guide for High-Purity Alectinib-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Alectinib-d8, a deuterated internal standard crucial for the accurate quantification of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib, in various biological matrices. This document outlines key suppliers, presents available quantitative data, details relevant experimental protocols, and illustrates associated biological pathways and analytical workflows.

Commercial Availability of High-Purity this compound

This compound is available from several reputable suppliers of reference standards and research chemicals. While obtaining exact, batch-specific certificates of analysis often requires a direct request, the following table summarizes publicly available information regarding suppliers and their product specifications.

| Supplier | CAS Number | Molecular Formula | Purity Specification | Additional Information |

| LGC Standards | 1256585-15-5 | C₃₀H₂₆D₈N₄O₂ | >95% (HPLC)[1] | Certificate of Analysis and Safety Data Sheet available upon request.[1][2] |

| Clearsynth | 1256585-15-5 | C₃₀H₂₆D₈N₄O₂ | High quality | Accompanied by a Certificate of Analysis. Used as an analytical standard for HPLC.[3] |

| Simson Pharma | 1256585-15-5 | C₃₀H₂₆D₈N₄O₂ | High quality | Accompanied by a Certificate of Analysis.[4][5] |

| MedchemExpress | 1256585-15-5 | C₃₀H₂₆D₈N₄O₂ | Not specified | Labeled as a stable isotope for use as an internal standard in clinical mass spectrometry.[5][6] |

| Toronto Research Chemicals (TRC) | 1256585-15-5 | C₃₀D₈H₂₆N₄O₂ | Not specified | All TRC products are delivered with a complete analytical data package, including full spectroscopic analysis and a certificate of analysis.[7] |

| SynZeal | 1256585-15-5 | C₃₀H₂₆D₈N₄O₂ | Not specified | Supplied with a Certificate of Analysis and analytical data.[5] |

| Allmpus Laboratories | 1256585-15-5 | C₃₀H₂₆D₈N₄O₂ | Not specified | - |

| Molsyns Research | Not specified | Not specified | Not specified | - |

Alectinib's Mechanism of Action: ALK Signaling Pathway

Alectinib is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase. In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK. This fusion results in a constitutively active ALK protein that drives tumor cell proliferation and survival through downstream signaling pathways. Alectinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.

Experimental Protocols for this compound Analysis

This compound is primarily used as an internal standard (IS) for the quantification of Alectinib in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are representative protocols derived from published bioanalytical methods.

Sample Preparation: Protein Precipitation

This method is commonly used for the extraction of Alectinib and this compound from plasma samples.

-

To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing this compound at a known concentration (e.g., 10 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method for Quantification

The following parameters provide a general guideline for the chromatographic separation and mass spectrometric detection of Alectinib and this compound.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Tandem Mass Spectrometry (MS/MS) Conditions:

| Parameter | Alectinib | This compound |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 483.3 | 491.3 |

| Product Ion (m/z) | 396.2 | 396.2 |

| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |

| Dwell Time | 100 ms | 100 ms |

Experimental Workflow for Bioanalytical Sample Analysis

The use of this compound as an internal standard is a critical component of the bioanalytical workflow to ensure accurate and precise quantification of Alectinib in clinical and preclinical studies.

Conclusion

High-purity this compound is an essential tool for researchers and drug development professionals engaged in the study of Alectinib. Its use as an internal standard enables robust and reliable quantification in complex biological matrices. This guide provides a foundational understanding of the commercial landscape, analytical methodologies, and the underlying biological context for the use of this critical reagent. For specific applications, it is always recommended to obtain batch-specific Certificates of Analysis from the chosen supplier and to validate the analytical methods according to regulatory guidelines.

References

- 1. This compound | CAS 1256585-15-5 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS 1256585-15-5 | LGC Standards [lgcstandards.com]

- 3. clearsynth.com [clearsynth.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Alectinib D8 | CAS No- 1256585-15-5 | Simson Pharma Limited [simsonpharma.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. LGC Group [www2.lgcgroup.com]

Alectinib-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alectinib-d8, a deuterated isotopologue of the anaplastic lymphoma kinase (ALK) inhibitor Alectinib. This document furnishes essential technical data, outlines relevant experimental protocols, and visualizes key biological and experimental workflows to support research and development activities.

Core Compound Data

This compound is a stable, non-radioactive isotopologue of Alectinib, which is primarily used as an internal standard in quantitative bioanalytical assays to support pharmacokinetic and metabolism studies. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, enabling precise differentiation from the unlabeled drug.

Quantitative Data Summary

| Parameter | Value | Reference |

| CAS Number | 1256585-15-5 | [1][2] |

| Molecular Formula | C₃₀H₂₆D₈N₄O₂ | [1] |

| Molecular Weight | 490.67 g/mol | [1] |

Mechanism of Action and Signaling Pathway

Alectinib is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase. In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK. This fusion results in a constitutively active ALK protein that drives tumor cell proliferation and survival through downstream signaling pathways. Alectinib competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS-MEK-ERK and JAK-STAT pathways. This blockade of oncogenic signaling ultimately leads to cell cycle arrest and apoptosis of ALK-dependent tumor cells.

Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream signaling.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible use of this compound in a research setting. Below are methodologies for the synthesis, and bioanalysis of this compound.

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not publicly available, a general approach can be inferred from the known synthesis of Alectinib and standard deuteration techniques. The synthesis of Alectinib typically involves a multi-step process. The deuterated morpholine moiety is the key component for producing this compound.

Proposed Synthetic Approach:

-

Synthesis of Deuterated Morpholine: Commercially available deuterated starting materials would be used to synthesize morpholine-d8. This could involve the reduction of a suitable precursor with a deuterium source, such as lithium aluminum deuteride (LiAlD₄).

-

Coupling with Piperidine Moiety: The deuterated morpholine would then be coupled to a protected 4-piperidinone derivative.

-

Construction of the Carbazole Core: The piperidine-morpholine-d8 intermediate would be reacted with a suitable bromo-substituted carbazole precursor in a Buchwald-Hartwig amination or similar cross-coupling reaction.

-

Final Steps and Purification: Subsequent steps would involve the deprotection and final modifications to yield this compound. Purification would likely be achieved through column chromatography and recrystallization to ensure high purity.

It is important to note that the specific reaction conditions, catalysts, and solvents would need to be optimized for each step to achieve a good yield and purity of the final product.

Bioanalytical Method for Alectinib Quantification using this compound as an Internal Standard

This protocol describes a general method for the quantification of Alectinib in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[3][4][5]

1. Sample Preparation:

-

To a 100 µL aliquot of the plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected range of Alectinib concentrations).

-

Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) to the sample.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient program to achieve separation of Alectinib and this compound from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Alectinib: Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be determined).

-

This compound: Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be determined, shifted by +8 Da from Alectinib).

-

-

Other MS parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

-

3. Quantification:

-

The concentration of Alectinib in the sample is determined by calculating the peak area ratio of the analyte (Alectinib) to the internal standard (this compound) and comparing this ratio to a standard curve prepared with known concentrations of Alectinib.

Experimental Workflows

This compound is a valuable tool in pharmacokinetic studies, allowing for the sensitive and accurate measurement of drug absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetic Study Workflow using this compound as a Tracer

This workflow outlines the key steps in a typical pharmacokinetic study employing a stable isotope-labeled drug.[6][][8][9]

Caption: Workflow for a pharmacokinetic study using this compound as a tracer.

References

- 1. Alectinib D8 | CAS No- 1256585-15-5 | Simson Pharma Limited [simsonpharma.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. researchgate.net [researchgate.net]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. pure.eur.nl [pure.eur.nl]

- 6. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. metsol.com [metsol.com]

- 9. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Alectinib in Plasma using Alectinib-d8 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Alectinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2][3] Therapeutic drug monitoring (TDM) of Alectinib is crucial to optimize treatment efficacy and minimize toxicity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Alectinib in human plasma, utilizing its stable isotope-labeled internal standard, Alectinib-d8.

This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies, clinical trials, and research applications.

Principle

The method involves the extraction of Alectinib and the internal standard (this compound) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Materials and Reagents

-

Alectinib reference standard

-

This compound internal standard[4]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma (with K2EDTA as anticoagulant)

Experimental Protocols

Stock and Working Solution Preparation

-

Alectinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Alectinib in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Alectinib Working Solutions: Serially dilute the Alectinib stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and quality control samples.

-

This compound Internal Standard Working Solution (1 ng/mL): Dilute the this compound stock solution with acetonitrile.[5]

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike drug-free human plasma with the appropriate Alectinib working solutions to obtain final concentrations ranging from 2.50 to 250 ng/mL.[5]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation (Protein Precipitation)

-

To 25 µL of plasma sample (calibration standard, QC, or study sample), add 100 µL of the this compound internal standard working solution (1 ng/mL in acetonitrile).[5]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 13,400 x g for 7 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | Acquity UPLC® HSS T3 column (2.1 × 150 mm, 1.8 µm) or equivalent[5] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.400 mL/min[5] |

| Gradient | A suitable gradient to ensure separation of Alectinib from endogenous plasma components. |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Autosampler Temperature | 10 °C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Alectinib: m/z 483.4 → 396.2[5] This compound: m/z 491.4 → 396.2[5] |

| Collision Energy (CE) | Optimized for the specific instrument. |

| Dwell Time | 100 ms |

Data Presentation

The following tables summarize the expected performance characteristics of the method based on published data.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |

| Alectinib | 2.50 - 250 | > 0.99 | 2.50 |

Data synthesized from multiple sources indicating common achievable ranges.[5]

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 2.50 | < 15 | < 15 | 85 - 115 |

| Low | 7.50 | < 15 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | < 15 | 85 - 115 |

| High | 200 | < 15 | < 15 | 85 - 115 |

Acceptance criteria based on FDA guidelines for bioanalytical method validation.

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Alectinib | > 85 | Within ± 15 |

Expected performance based on typical protein precipitation methods.

Visualizations

Caption: Experimental workflow for the quantitative analysis of Alectinib in plasma.

Caption: Simplified signaling pathway of Alectinib in ALK-positive NSCLC.

Caption: Logical flow of the quantitative bioanalytical method.

References

- 1. Bioanalysis of alectinib and metabolite M4 in human plasma, cross-validation and impact on PK assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pure.eur.nl [pure.eur.nl]

Application Note: Development of a Validated Bioanalytical Method for Alectinib in Human Plasma Using Alectinib-d8 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed, validated bioanalytical method for the quantitative determination of Alectinib in human plasma using its deuterated stable isotope, Alectinib-d8, as an internal standard (IS). The method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The described method is sensitive, specific, and reproducible, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of Alectinib. All validation parameters meet the requirements set forth by regulatory agencies such as the FDA.

Introduction

Alectinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2] It is approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[3][4] Alectinib and its major active metabolite, M4, demonstrate significant activity against various ALK mutations.[1] Given its therapeutic importance, a robust and reliable bioanalytical method is crucial for accurately measuring its concentration in biological matrices to support clinical and non-clinical studies. This document provides a comprehensive protocol for the quantification of Alectinib in human plasma using this compound as the internal standard, ensuring mitigation of matrix effects and improved accuracy.

Alectinib functions by inhibiting the ALK tyrosine kinase, which in certain cancers like NSCLC, can be constitutively active due to genetic rearrangements (e.g., EML4-ALK fusion protein).[1][5] This inhibition blocks downstream signaling pathways, including the STAT3, PI3K/AKT, and MAPK pathways, ultimately leading to decreased tumor cell proliferation and survival.[1][5]

Experimental Protocols

Materials and Reagents

-

Alectinib reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile and methanol

-

Formic acid, analytical grade

-

Human plasma (with K2EDTA as anticoagulant)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of Alectinib and this compound were prepared in methanol. Working standard solutions for the calibration curve and quality control (QC) samples were prepared by serially diluting the stock solution with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and QC samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation

A protein precipitation method was employed for plasma sample extraction:

-

Allow plasma samples to thaw at room temperature.

-

To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected Alectinib concentrations).

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A linear gradient is typically used, starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum signal intensity.

Data Presentation

The following tables summarize the expected performance of the validated bioanalytical method.

Table 1: Calibration Curve

| Parameter | Value |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Regression Model | Linear, weighted by 1/x² |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | < 15 | 85 - 115 |

| High QC | 400 | < 15 | < 15 | 85 - 115 |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Low QC | 3 | 85 - 115 | Consistent and reproducible |

| High QC | 400 | 85 - 115 | Consistent and reproducible |

Table 4: Stability

| Stability Condition | Duration | Temperature | Stability (%) |

| Bench-top | 4 hours | Room Temperature | 85 - 115 |

| Freeze-thaw | 3 cycles | -20°C to Room Temperature | 85 - 115 |

| Long-term | 30 days | -80°C | 85 - 115 |

Visualizations

Alectinib Signaling Pathway

Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Bioanalytical Workflow

Caption: Workflow for the preparation of plasma samples for Alectinib analysis.

Method Validation Logic

Caption: Key parameters for the validation of the bioanalytical method.

Conclusion

The LC-MS/MS method described here for the quantification of Alectinib in human plasma using this compound as an internal standard is specific, sensitive, accurate, and precise. The simple and rapid sample preparation procedure makes it suitable for high-throughput analysis. This validated method can be reliably used to support pharmacokinetic and toxicokinetic studies of Alectinib.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Navigating Alectinib's Mechanism of Action in ALK-Positive NSCLC [sansfro.com]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pure.eur.nl [pure.eur.nl]

Application Notes and Protocols for Alectinib-d8 Pharmacokinetic Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting pharmacokinetic (PK) studies of alectinib-d8, a deuterated isotopologue of the anaplastic lymphoma kinase (ALK) inhibitor alectinib, in animal models. This compound is a critical tool in preclinical drug development, often used as an internal standard for the bioanalysis of alectinib. However, it can also be used as the primary analyte in microtracer studies or to investigate the kinetic isotope effect on the drug's metabolism and disposition. This document outlines the necessary procedures, from animal handling to bioanalytical quantification, to ensure robust and reproducible PK data.

Introduction to Alectinib and the Role of Deuteration

Alectinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK).[1] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the creation of an oncogenic ALK fusion protein, which drives tumor cell proliferation and survival.[2] Alectinib effectively inhibits the kinase activity of ALK, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells.[2]

Deuterium-labeled compounds like this compound are valuable in pharmacokinetic research. The substitution of hydrogen with deuterium atoms results in a molecule with a greater mass, which can be readily distinguished from the unlabeled drug by mass spectrometry. This property is particularly useful in "microtracer" studies, where a small dose of the labeled drug is administered alongside the unlabeled therapeutic dose to study its pharmacokinetics without altering the overall therapeutic exposure. Additionally, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolism (the kinetic isotope effect), potentially altering the drug's pharmacokinetic profile.

Mechanism of Action: ALK Signaling Pathway

Alectinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK receptor tyrosine kinase. This action blocks the activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and STAT3 pathways, which are crucial for cell growth, proliferation, and survival.[3][4]

References

Application Notes and Protocols for the Use of Alectinib-d8 in Cerebrospinal Fluid Analysis of Alectinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alectinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2][3][4][5] Given the propensity of NSCLC to metastasize to the central nervous system (CNS), quantifying Alectinib concentrations in cerebrospinal fluid (CSF) is crucial for assessing its penetration into the CNS and managing brain metastases.[2][6][7][8] This document provides detailed application notes and protocols for the quantitative analysis of Alectinib in human CSF using Alectinib-d8 as an internal standard (IS) with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[9][10][11]

Mechanism of Action of Alectinib

Alectinib is a tyrosine kinase inhibitor that targets the anaplastic lymphoma kinase (ALK) protein.[1][2][4][5] In certain NSCLC cells, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK fusion protein.[1][2][3] This aberrant kinase activity drives tumor cell proliferation and survival through the activation of downstream signaling pathways, including the STAT3, PI3K/AKT, and MAPK pathways.[1][2] Alectinib binds to the ATP-binding site of the ALK tyrosine kinase, inhibiting its phosphorylation and subsequent downstream signaling, ultimately leading to decreased tumor cell viability.[1][2]

Caption: Alectinib Signaling Pathway

Quantitative Analysis of Alectinib in CSF

The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification of Alectinib in complex biological matrices like CSF. This compound has nearly identical chemical and physical properties to Alectinib, but a different mass, allowing for correction of variability during sample preparation and analysis.

Experimental Protocol: UPLC-MS/MS Method

This protocol is based on a validated method for the quantification of Alectinib in human CSF.[9][10][11]

1. Materials and Reagents:

-

Alectinib and this compound reference standards

-

Acetonitrile (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Bovine Serum Albumin (BSA)

-

Phosphate buffer (pH 4.2)

-

Ultrapure water

-

Human CSF (drug-free) for calibration standards and quality controls

2. Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Sample Preparation:

-

To mitigate non-specific binding, pre-coat collection tubes with a 30% BSA solution in phosphate buffer (pH 4.2).

-

Immediately after collection, mix the CSF sample with the BSA solution.

-

Prepare a stock solution of this compound (internal standard) in acetonitrile at a concentration of 1 ng/mL.

-

In a clean microcentrifuge tube, add 25 µL of the CSF/albumin mixture (9:1, v/v).

-

Add 100 µL of the this compound internal standard solution to the CSF sample.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a UPLC vial for analysis.

4. UPLC Conditions:

-

Column: Acquity UPLC® HSS T3 column (2.1 × 150 mm, 1.8 µm)[9][10][11]

-

Mobile Phase A: Ammonium formate buffer (pH 4.5) in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A linear gradient should be optimized to ensure proper separation of Alectinib and this compound from matrix components.

5. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

Caption: Alectinib CSF Analysis Workflow

Data Presentation

The following tables summarize the quantitative performance of the described UPLC-MS/MS method for Alectinib analysis in CSF.[9][10][11]

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 2.50 - 250 ng/mL |

| Within-run Precision (%CV) | 0.72% - 11.7% |

| Between-run Precision (%CV) | 0.72% - 11.7% |

| Accuracy | 95.3% - 113.2% |

Table 2: Alectinib Concentrations in Patient CSF

| Patient Cohort | Alectinib CSF Trough Concentration Range (ng/mL) | Reference |

| 7 unique patients (1 on Alectinib) | 3.37 - 116 | [9][10][11] |

| 5 patients with CNS metastases | Measurable concentrations confirmed | [6][7] |

Discussion and Conclusion

The presented UPLC-MS/MS method, utilizing this compound as an internal standard, provides a robust and reliable approach for the quantification of Alectinib in human cerebrospinal fluid.[9][10][11] The detailed protocol and performance data offer a solid foundation for researchers and clinicians to implement this analysis in their laboratories. The ability to accurately measure Alectinib concentrations in the CSF is paramount for understanding its CNS pharmacokinetics, optimizing dosing strategies for patients with brain metastases, and ultimately improving clinical outcomes.[7][14] The established method demonstrates excellent linearity, precision, and accuracy, making it suitable for both clinical research and therapeutic drug monitoring.[9][10][11]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]

- 3. Navigating Alectinib's Mechanism of Action in ALK-Positive NSCLC [sansfro.com]

- 4. drugs.com [drugs.com]

- 5. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alectinib Salvages CNS Relapses in ALK-Positive Lung Cancer Patients Previously Treated with Crizotinib and Ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alectinib Dose Escalation Re-induces Central Nervous System Responses in ALK-Positive Non-Small Cell Lung Cancer (NSCLC) Patients Relapsing on Standard Dose Alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracranial efficacy of alectinib in ALK-positive NSCLC patients with CNS metastases-a multicenter retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of osimertinib, alectinib and lorlatinib in human cerebrospinal fluid by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pure.eur.nl [pure.eur.nl]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Prediction of trough concentration and ALK occupancy in plasma and cerebrospinal fluid using physiologically based pharmacokinetic modeling of crizotinib, alectinib, and lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chromatographic Separation of Alectinib and its Deuterated Analog, Alectinib-d8

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chromatographic separation and quantification of Alectinib and its deuterated internal standard, Alectinib-d8, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are applicable for pharmacokinetic studies, therapeutic drug monitoring, and other quantitative bioanalytical applications.

Introduction

Alectinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Accurate quantification of Alectinib in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and instrument response. This application note consolidates and presents a robust method for the simultaneous determination of Alectinib and this compound.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation, chromatographic separation, and mass spectrometric detection of Alectinib and this compound.

Materials and Reagents

-

Alectinib reference standard

-

This compound (or 2H6-Alectinib) internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade or ultrapure)

-

Human plasma (K2EDTA)

-

tert-Butyl methyl ether (TBME)

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted for the extraction of Alectinib and its internal standard from human plasma.

-

Spiking: To a 100 µL aliquot of human plasma, add the appropriate volume of Alectinib standard working solution and 50 µL of this compound internal standard working solution.

-

Extraction: Add 1.5 mL of tert-butyl methyl ether (TBME) to the plasma sample.

-

Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the upper organic layer (TBME) to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Injection: Inject a defined volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.

Data Presentation

The following tables summarize the key parameters for the chromatographic separation and mass spectrometric detection of Alectinib and this compound, based on established methods.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition 1 | Condition 2 |

| LC System | UPLC | HPLC |

| Column | C18 (1.7 µm, 50 x 2.1 mm ID)[1] | HyPurity® C18 |

| Mobile Phase A | Water with 0.1% Formic Acid | Ammonium acetate in water with 0.1% formic acid[2] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile |

| Gradient | Gradient elution[1] | Gradient elution[2] |

| Flow Rate | 0.4 mL/min | Not Specified |

| Column Temp. | 40°C | Not Specified |

| Injection Vol. | 5 µL | Not Specified |

Table 2: Mass Spectrometry Parameters

| Parameter | Alectinib | This compound |

| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| MRM Transition | m/z 483.2 → 396.1[3][4] | m/z 491.4 → 396.2[5] |

| Collision Energy | Analyte-dependent optimization required | Analyte-dependent optimization required |

| Dwell Time | 150 ms | Not Specified |

Visualizations

The following diagrams illustrate the experimental workflow for the chromatographic separation of Alectinib and this compound.

Caption: Experimental workflow for the LC-MS/MS analysis of Alectinib.

Caption: Logical relationship of components for accurate quantification.

References

- 1. jchps.com [jchps.com]

- 2. research.rug.nl [research.rug.nl]

- 3. researchgate.net [researchgate.net]

- 4. Chemometrically assisted optimization and validation of the HPLC method for the analysis of alectinib and its related impurity with measurement uncertainty evaluation and whiteness, blueness, and greenness profile assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Alectinib-d8 in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Alectinib-d8, the deuterium-labeled internal standard for Alectinib, in drug metabolism and pharmacokinetic (DMPK) studies. Detailed protocols for its application in quantitative bioanalysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are also presented.

Introduction

Alectinib is a potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2][3] Understanding its metabolic fate is crucial for optimizing clinical efficacy and safety. Alectinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, M4, which shows comparable pharmacological activity to the parent drug.[1][4][5][6][7][8] Due to their similar potency, the combined exposure of Alectinib and M4 is often considered in clinical assessments.[9][10] this compound serves as an ideal internal standard (IS) for the accurate quantification of Alectinib in biological matrices due to its similar physicochemical properties and distinct mass, ensuring reliable data in bioanalytical assays.[11][12][13][14]

Key Applications of this compound

-

Internal Standard in Bioanalytical Methods: The primary application of this compound is as an internal standard in LC-MS/MS assays to quantify Alectinib in various biological samples (e.g., plasma, serum, tissue homogenates). Its use corrects for variability in sample preparation and instrument response.[11][14]

-

Pharmacokinetic (PK) Studies: this compound is essential for delineating the absorption, distribution, metabolism, and excretion (ADME) profile of Alectinib in preclinical and clinical studies.[15]

-

Drug-Drug Interaction (DDI) Studies: It facilitates the precise measurement of Alectinib concentrations when co-administered with potential inhibitors or inducers of its metabolic pathways, primarily those affecting CYP3A4.[16][17]

-

Metabolic Stability Assays: Used in in vitro systems, such as human liver microsomes (HLMs), to determine the metabolic stability of Alectinib.[2][18][19]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to Alectinib's pharmacokinetics and bioanalytical methods.

Table 1: Pharmacokinetic Parameters of Alectinib and its Major Metabolite M4

| Parameter | Alectinib | M4 (Metabolite) | Source |

| Absolute Bioavailability | 37% (in fed state) | - | [1][15] |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | - | [1][7] |

| Plasma Protein Binding | >99% | >99% | [1][5][9] |

| Elimination Half-Life (t½) | ~33 hours | ~31 hours | [1][7] |

| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | [1][4][6][7] |

| Primary Route of Excretion | Feces (~98%) | Feces | [1][15] |

Table 2: Example LC-MS/MS Method Parameters for Alectinib Quantification

| Parameter | Value | Source |

| Internal Standard | This compound | [14] |

| Calibration Curve Range | 0.5 - 600 ng/mL | [14][20] |

| Lower Limit of Quantification (LLOQ) | 0.82 ng/mL | [18][19] |

| Extraction Recovery | 98.15% - 98.86% | [20] |

| Intra-day Precision (%CV) | < 2% | [20] |

| Inter-day Precision (%CV) | -3.78% to 4.33% | [2][18] |

| Intra-day Accuracy (% nominal) | 97% - 98.8% | [20] |

| Inter-day Accuracy (% nominal) | -2.56% to 3.45% | [2][18] |

Signaling and Metabolic Pathways

The following diagrams illustrate the key biological pathways involving Alectinib.

Caption: Alectinib inhibits ALK, blocking downstream STAT3/AKT signaling to reduce cancer cell proliferation.

Caption: Primary metabolic pathway of Alectinib via CYP3A4 to active metabolite M4 and other minor metabolites.

Experimental Protocols

The following protocols provide a detailed methodology for a typical metabolic stability assay and a bioanalytical quantification of Alectinib in plasma.

Protocol 1: In Vitro Metabolic Stability of Alectinib in Human Liver Microsomes (HLMs)

This protocol is designed to determine the intrinsic clearance of Alectinib.

-

Materials and Reagents:

-

Alectinib

-

This compound (for analytical internal standard)

-

Human Liver Microsomes (HLMs), pooled

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (Stopping Solution)

-

Control compounds (e.g., a high-clearance and a low-clearance compound)

-

-

Experimental Workflow:

Caption: Workflow for determining the in vitro metabolic stability of Alectinib using HLMs.

-

Procedure:

-

Prepare a stock solution of Alectinib in a suitable solvent (e.g., DMSO) and dilute to a final working concentration (e.g., 1 µM) in phosphate buffer.

-

In a microcentrifuge tube, combine the HLM suspension (final protein concentration e.g., 0.5 mg/mL) and phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (with 0.1% formic acid) and a fixed concentration of this compound as the internal standard.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

-

Analyze the samples to determine the remaining percentage of Alectinib at each time point relative to the 0-minute sample.

-

Plot the natural log of the percent remaining Alectinib versus time. The slope of the line will be the rate constant of elimination (k).

-

Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int).

-

Protocol 2: Quantification of Alectinib in Human Plasma using LC-MS/MS

This protocol describes the quantitative analysis of Alectinib from plasma samples for pharmacokinetic studies.

-

Materials and Reagents:

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Alectinib (for calibration standards and quality controls)

-

This compound stock solution (Internal Standard)

-

Acetonitrile (ACN) or Methanol (for protein precipitation)

-

Formic Acid

-

Ultrapure water

-

LC-MS/MS system

-

-

Procedure:

-

Preparation of Standards and QCs: Prepare calibration curve standards and quality control (QC) samples by spiking known concentrations of Alectinib into blank human plasma.

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma sample (unknown, standard, or QC), add 150 µL of cold acetonitrile containing a fixed concentration of this compound.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

-

Carefully transfer the supernatant to a 96-well plate or autosampler vials for injection.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable C18 column. The mobile phase could consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, run under a gradient elution.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

-

MRM Transitions (Example):

-

-

Data Analysis:

-

Integrate the peak areas for Alectinib and this compound.

-

Calculate the peak area ratio (Alectinib / this compound).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of Alectinib in the unknown samples and QCs by back-calculation from the calibration curve.

-

-

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Alectinib in a variety of drug metabolism and pharmacokinetic studies. The protocols and data provided herein offer a robust framework for researchers in the field of drug development to design and execute studies that are critical for understanding the clinical pharmacology of Alectinib.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mdpi.com [mdpi.com]

- 3. jchps.com [jchps.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. reference.medscape.com [reference.medscape.com]

- 8. researchgate.net [researchgate.net]

- 9. Metabolites of alectinib in human: their identification and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. clearsynth.com [clearsynth.com]

- 13. This compound | CAS 1256585-15-5 | LGC Standards [lgcstandards.com]

- 14. researchgate.net [researchgate.net]

- 15. Absorption, distribution, metabolism and excretion (ADME) of the ALK inhibitor alectinib: results from an absolute bioavailability and mass balance study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical Drug-Drug Interactions Through Cytochrome P450 3A (CYP3A) for the Selective ALK Inhibitor Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preclinical evaluation of the potential for cytochrome P450 inhibition and induction of the selective ALK inhibitor, alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Application Note & Protocol: Alectinib-d8 for Therapeutic Drug Monitoring of Alectinib

Introduction

Alectinib is a highly selective, second-generation tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK). [1][2]It is a standard first-line therapy for patients with advanced non-small cell lung cancer (NSCLC) that is ALK-positive. [3][4]Therapeutic drug monitoring (TDM) of alectinib is beneficial to optimize treatment efficacy, as studies have shown a correlation between plasma concentrations and patient outcomes. [3][5][6]Specifically, a minimum steady-state plasma concentration (Cmin,SS) of ≥ 435 ng/mL has been associated with a more favorable progression-free survival. [3][4][5][6]Alectinib-d8, a deuterated analog of alectinib, is an ideal internal standard for the quantification of alectinib in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties. [7]

Mechanism of Action of Alectinib

Alectinib functions by inhibiting the ALK tyrosine kinase, which is a key driver of tumor growth in ALK-positive NSCLC. [2][8][9]In these cancers, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK, which results in a constitutively active ALK fusion protein. [1][8]This aberrant kinase activity drives downstream signaling pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, promoting cancer cell proliferation and survival. [8][9]Alectinib binds to the ATP-binding site of the ALK protein, inhibiting its phosphorylation and subsequently blocking these downstream signaling cascades, ultimately leading to decreased tumor cell viability. [1][8][10]

Caption: Alectinib inhibits the autophosphorylation of the EML4-ALK fusion protein.

Experimental Protocol for Alectinib Quantification